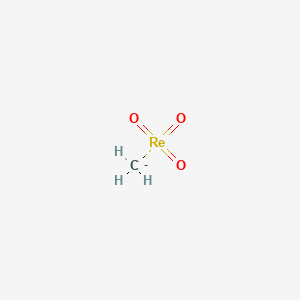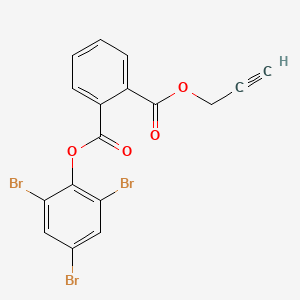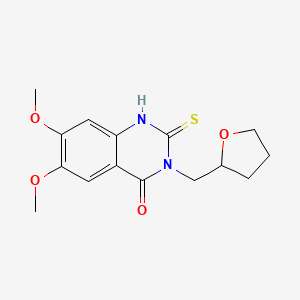
トリオキソメチルレニウム(VII)
説明
Methyltrioxorhenium(VII) (MTO) is an organometallic compound composed of carbon, hydrogen, and rhenium with the molecular formula C2H6ReO3. It is a member of the class of compounds known as oxometalates, which are compounds containing both an oxygen atom and a metal atom. MTO is an important reagent in organic synthesis and has many applications in scientific research.
科学的研究の応用
有機合成
MTOは、アルケンをエポキシドに変換したり、2-メチルナフタレンをビタミンK3の前駆体である2-メチル-1,4-ナフトキノンに変換したりする有機合成において使用される強力な触媒酸化剤です . また、尿素過酸化水素とともに使用して、イミンをニトロンに効率的に変換します .
医薬品化学
医薬品化学では、MTOの触媒としての役割は、さまざまな医薬品の合成において不可欠です。 MTOは、アルケンの酸化を促進しますが、これは医薬品に使用される複雑な分子の合成における重要なステップです . さらに、MTOは、がん研究において重要な組織および細胞の酸素化を監視するために使用されます .
環境科学
MTOは、特にオレフィンエポキシ化において、酸化反応におけるH2O2の活性化のために環境科学で使用されています . このプロセスは、毒性の低い化合物を用いるため、グリーンケミストリーアプリケーションの開発にとって重要です
作用機序
Target of Action
Methyltrioxorhenium(VII) (MTO) is a widely employed catalyst for metathesis, olefination, and most importantly, oxidation reactions . It is often preferred to other oxometal complexes due to its stability in air and higher efficiency . The primary targets of MTO are alkenes, which it converts to epoxides, and 2-methylnaphthalene, which it converts to 2-methyl-1,4-naphthoquinone (Vitamin K3) .
Mode of Action
MTO interacts with its targets through a process known as catalytic oxidation . In this process, MTO acts as a potent catalytic oxidant, facilitating the conversion of alkenes to epoxides and 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone . It can also be used with urea hydrogen peroxide in an efficient conversion of imines to nitrones .
Biochemical Pathways
The primary biochemical pathway affected by MTO is the oxidation pathway. In the presence of MTO, alkenes are converted to epoxides, and 2-methylnaphthalene is converted to 2-methyl-1,4-naphthoquinone . These conversions result in the formation of new compounds with different properties and functions, affecting downstream biochemical processes.
Result of Action
The action of MTO results in the conversion of specific compounds into new forms. For example, it can convert alkenes into epoxides and 2-methylnaphthalene into 2-methyl-1,4-naphthoquinone . These conversions can have significant effects at the molecular and cellular levels, potentially leading to changes in biological function.
Safety and Hazards
Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Methyltrioxorhenium(VII) plays a crucial role in biochemical reactions, primarily as a catalyst. It is known to interact with hydrogen peroxide (H₂O₂) to facilitate oxidation reactions. In these reactions, methyltrioxorhenium(VII) activates hydrogen peroxide, enabling the oxidation of organic substrates. The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its catalytic activity, where it forms transient complexes that facilitate the transfer of oxygen atoms .
Cellular Effects
Methyltrioxorhenium(VII) has been shown to influence various cellular processes. Its catalytic activity can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to generate reactive oxygen species (ROS) through the activation of hydrogen peroxide can lead to oxidative stress in cells. This oxidative stress can affect cell function by altering signaling pathways and gene expression, potentially leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of methyltrioxorhenium(VII) involves its interaction with hydrogen peroxide to form reactive intermediates. These intermediates can then oxidize organic substrates. The compound’s catalytic activity is facilitated by its ability to form transient complexes with hydrogen peroxide, which enables the transfer of oxygen atoms to the substrate. This process can lead to the activation or inhibition of enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyltrioxorhenium(VII) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as in the presence of water. Over time, the degradation of methyltrioxorhenium(VII) can lead to the formation of perrhenates, which have different biochemical properties. Long-term exposure to methyltrioxorhenium(VII) in in vitro or in vivo studies has shown that it can cause oxidative stress and other cellular effects .
Dosage Effects in Animal Models
The effects of methyltrioxorhenium(VII) vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At high doses, methyltrioxorhenium(VII) can induce toxicity, primarily due to its ability to generate reactive oxygen species. This toxicity can manifest as oxidative stress, cellular damage, and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher doses .
Metabolic Pathways
Methyltrioxorhenium(VII) is involved in metabolic pathways that include the activation of hydrogen peroxide for oxidation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions. Its catalytic activity can influence metabolic flux and metabolite levels by altering the oxidation state of organic substrates. The compound’s role in these pathways is primarily as a catalyst, enabling the efficient transfer of oxygen atoms to substrates .
Transport and Distribution
Within cells and tissues, methyltrioxorhenium(VII) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of methyltrioxorhenium(VII) are crucial for its catalytic activity, as they determine the availability of the compound in different biochemical contexts .
Subcellular Localization
Methyltrioxorhenium(VII) is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, methyltrioxorhenium(VII) may be directed to the mitochondria, where it can participate in oxidative reactions. The subcellular localization of the compound is essential for its function, as it determines the specific biochemical pathways it can influence .
特性
IUPAC Name |
carbanide;trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXFJPZOCRDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Re- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370077 | |
| Record name | Methylrhenium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70197-13-6 | |
| Record name | Methyltrioxorhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylrhenium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrhenium(VII) trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIOXORHENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)

![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)


![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)
![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)
![10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B1225347.png)
![N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1225348.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)
